tert-butyl N,N-dimethylcarbamate

Overview

Description

Tert-butyl N,N-dimethylcarbamate is an organic compound with the molecular formula C7H15NO2. It is a carbamate derivative, often used in organic synthesis and various industrial applications. The compound is characterized by its pale-yellow to yellow-brown liquid form and is known for its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N,N-dimethylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with N,N-dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production efficiency and minimize the formation of impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N,N-dimethylcarbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of acids or bases, it can hydrolyze to form tert-butyl alcohol and N,N-dimethylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base solutions at elevated temperatures.

Substitution: Common reagents include alkyl halides and other electrophiles, often under mild conditions to prevent decomposition.

Major Products Formed

Hydrolysis: Tert-butyl alcohol and N,N-dimethylamine.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Tert-butyl N,N-dimethylcarbamate serves as a protecting group for amines during organic synthesis. This role is crucial in multistep syntheses where free amines could interfere with subsequent reactions. The carbamate can be selectively removed under mild acidic or thermal conditions, allowing for controlled reactions.

2. Medicinal Chemistry:

- The compound has been investigated for its potential in drug development , particularly as a precursor for synthesizing enzyme inhibitors. Its derivatives have shown promising biological activities, including anti-inflammatory effects . For instance, studies have synthesized substituted benzamido phenylcarbamates from this compound, which exhibited significant anti-inflammatory activity in vivo .

3. Biological Activity:

- This compound has been studied for its anti-inflammatory properties . A series of derivatives derived from this compound demonstrated inhibition rates ranging from 39% to 54% in carrageenan-induced rat paw edema models, indicating effective modulation of inflammatory pathways .

Case Studies and Research Findings

1. Anti-inflammatory Activity:

- A study synthesized several derivatives from this compound and evaluated their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Results indicated that compounds derived from this carbamate exhibited significant inhibition rates (39%-54%) compared to standard drugs like indomethacin .

2. Cyclin-Dependent Kinase Inhibition:

- Research into structurally related compounds has shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cancer therapy. Modifications to the structure of this compound could enhance binding affinity to these targets .

3. Neuropharmacological Applications:

Mechanism of Action

The mechanism of action of tert-butyl N,N-dimethylcarbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, which can be selectively removed under specific conditions, such as acidic or thermal treatment . This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are necessary .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl N,N-diallylcarbamate: Another carbamate derivative used in organic synthesis, particularly in ring-closing metathesis reactions.

Tert-butyl N,N-diethylcarbamate: Similar in structure but with different alkyl groups, used in various chemical reactions.

Uniqueness

Tert-butyl N,N-dimethylcarbamate is unique due to its specific reactivity and stability, making it an ideal protecting group for amines in complex organic syntheses. Its ability to be selectively removed under mild conditions sets it apart from other carbamate derivatives .

Biological Activity

Tert-butyl N,N-dimethylcarbamate (TBDMC) is a carbamate derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which influences its interaction with biological targets, making it a subject of interest in various pharmacological studies.

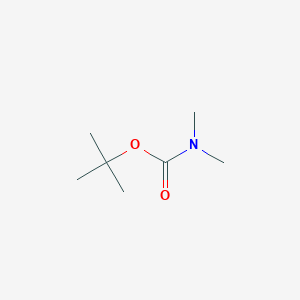

Chemical Structure and Properties

TBDMC can be represented by the following chemical structure:

This structure comprises a tert-butyl group, two methyl groups attached to the nitrogen atom, and a carbamate functional group. The presence of these substituents affects its solubility, stability, and reactivity, which are critical for its biological activity.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of TBDMC exhibit significant anti-inflammatory properties. For instance, a study synthesized several substituted benzamido phenylcarbamates, including those derived from TBDMC, which showed promising anti-inflammatory activity when tested in vivo using the carrageenan-induced rat paw edema model. The percentage of inhibition ranged from 39% to 54% within 9 to 12 hours post-administration, indicating effective modulation of inflammatory pathways .

| Compound | % Inhibition | Time (hrs) |

|---|---|---|

| 4a | 54.239 | 9 |

| 4i | 48.123 | 12 |

| 4j | 39.021 | 12 |

2. Cholinesterase Inhibition

TBDMC has also been evaluated for its inhibitory effects on cholinesterase enzymes, which play a crucial role in neurotransmission. A study highlighted that certain carbamate derivatives exhibit potent inhibition of human acetylcholinesterase (AChE). This inhibition is significant because it can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease . The kinetics of these interactions suggest a slow-binding mechanism, indicative of high affinity and specificity for the enzyme's active site.

3. Gas-phase Elimination Kinetics

The gas-phase elimination kinetics of TBDMC derivatives have been investigated theoretically and experimentally. These studies provide insights into the stability and reactivity of the compound under various conditions, which can influence its biological efficacy and safety profile . Understanding these kinetics is essential for predicting how the compound behaves in biological systems and its potential metabolic pathways.

Case Study 1: Anti-inflammatory Efficacy

In a comparative study involving several carbamate derivatives synthesized from TBDMC, compounds were evaluated for their anti-inflammatory properties against a standard drug (indomethacin). The results indicated that specific structural modifications to the carbamate moiety significantly enhanced anti-inflammatory activity.

Case Study 2: Cholinesterase Inhibition Dynamics

A detailed kinetic study was conducted to assess the interaction between TBDMC derivatives and AChE. The findings revealed that certain modifications led to increased binding affinity and slower dissociation rates from the enzyme, suggesting potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare tert-butyl N,N-dimethylcarbamate, and how can reaction conditions be optimized?

this compound is synthesized via nucleophilic substitution. A standard method involves refluxing cyclohexanol with NaOH in tetrahydrofuran (THF), followed by reaction with dimethylcarbamyl chloride overnight . Optimization includes controlling reaction temperature (reflux conditions) and stoichiometric ratios of reagents. Isolation of stereoisomers (e.g., cis/trans) requires column chromatography on silica gel .

Q. What is the preferred conformation of this compound in different solvents, and how does solvation influence this equilibrium?

In non-polar solvents (CCl), the equatorial conformation is favored due to reduced steric hindrance. Polar solvents (CDCN) solvate the carbamate group, lowering 1,3-diaxial repulsions and increasing axial conformer populations by ~10–15% . Solvent choice must be reported in conformational studies to ensure reproducibility .

Advanced Research Questions

Q. How do semiempirical and ab initio computational methods compare in predicting the conformational equilibrium of this compound?

Semiempirical methods (AM1, PM3) align well with experimental data, predicting a 70:30 equatorial:axial ratio in CCl . However, the MNDO method underestimates equatorial preference due to fewer experimental parameters in its algorithm . Ab initio methods (e.g., DFT) provide higher accuracy but require greater computational resources . Researchers should validate computational results with dynamic NMR data .

Q. What experimental and computational discrepancies arise in conformational analysis, and how can they be resolved?

Discrepancies occur when computational models neglect solvent effects or 3D solvation shells. For example, MNDO calculations in vacuum fail to replicate solvent-induced axial population increases observed in CDCN . Resolution involves hybrid approaches: combining solvent-inclusive DFT calculations with variable-temperature NMR to refine energy barriers between conformers .

Q. How does this compound interact with enzymes like acetylcholinesterase, and what structural features drive inhibition?

While direct studies are limited, N,N-dimethylcarbamate derivatives inhibit acetylcholinesterase via covalent binding to the catalytic serine residue . The tert-butyl group may enhance lipophilicity, improving membrane permeability. Methodologically, kinetic assays (e.g., Ellman’s method) and molecular docking can validate inhibition mechanisms and structure-activity relationships .

Q. Under what conditions does this compound decompose, and what are the byproducts?

In strongly acidic systems (e.g., HF/AsF), the compound decomposes at −50°C to form dimethylammonium hexafluoroarsenate . Stability studies recommend avoiding strong acids/oxidizers and storing the compound at room temperature in inert atmospheres .

Q. Methodological Considerations

- Data Contradictions : Address discrepancies between computational and experimental results by cross-verifying with multiple techniques (e.g., NMR, X-ray crystallography) .

- Solvent Selection : Always report solvent dielectric constants in conformational studies, as polarity significantly alters equilibria .

- Safety Protocols : Use PPE (gloves, goggles) and handle decomposition byproducts (e.g., HF) in fume hoods .

Properties

IUPAC Name |

tert-butyl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)8(4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSZFSOFYVMDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310255 | |

| Record name | tert-butyl N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Amines, coco alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

61788-93-0, 7541-17-5 | |

| Record name | Amines, coco alkyl dimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC223096 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amines, coco alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-butyl N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, coco alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.